[4-(4-bromophenoxy)butyl]sec-butylamine oxalate
Overview
Description
[4-(4-bromophenoxy)butyl]sec-butylamine oxalate is a useful research compound. Its molecular formula is C16H24BrNO5 and its molecular weight is 390.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.08379 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Evolution of Catalysis for Aryl Halides
A significant application of compounds related to "[4-(4-bromophenoxy)butyl]sec-butylamine oxalate" can be found in the domain of palladium-catalyzed coupling reactions. These reactions are critical for the production of arylamines, which are foundational components in pharmaceuticals, herbicides, and materials for electronic devices. The fourth-generation palladium catalysts, as developed over recent years, demonstrate enhanced efficiency in coupling amines with aryl halides. This improvement not only broadens the scope of the reaction but also enhances its selectivity and reduces the palladium levels needed, making the process more environmentally friendly and cost-effective (Hartwig, 2008).
Antioxidant Properties of Brominated Compounds
The synthesis and investigation of antioxidant properties of brominated compounds, such as bromophenols, have shown promising results. These compounds exhibit significant radical scavenging activities and are compared favorably with standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). Such properties suggest potential applications in protecting against oxidative stress, which is a factor in many chronic diseases and aging processes (Çetinkaya et al., 2012).
Polymer Synthesis and Functionalization
The high-yield synthesis of functionalized alkoxyamine initiators for block copolymers underscores another application. By reacting specific bromophenyl compounds with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals, it's possible to achieve alkoxyamines that serve as initiators for "living" radical polymerization. This process is crucial for creating block copolymers with precise properties, which are valuable in materials science for applications ranging from biomedical devices to advanced coatings (Miura et al., 1999).
Environmental and Health Applications
Research into the degradation of benzophenone-3 in chlorinated seawater pools provides insight into the environmental behavior of brominated organic compounds. The formation of brominated disinfection byproducts, which are more toxic than their chlorinated counterparts, underlines the need for understanding and mitigating the impacts of these substances in water treatment and environmental health contexts (Manasfi et al., 2015).
Properties
IUPAC Name |
4-(4-bromophenoxy)-N-butan-2-ylbutan-1-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO.C2H2O4/c1-3-12(2)16-10-4-5-11-17-14-8-6-13(15)7-9-14;3-1(4)2(5)6/h6-9,12,16H,3-5,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTHKZNBHQYXMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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